![molecular formula C19H18N4OS B12217510 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-(propan-2-ylsulfanyl)-1H-benzimidazole](/img/structure/B12217510.png)
1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-(propan-2-ylsulfanyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-(propan-2-ylsulfanyl)-1H-benzimidazole is a complex organic compound that features a benzimidazole core substituted with a 1,3,4-oxadiazole moiety and an isopropylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-(propan-2-ylsulfanyl)-1H-benzimidazole typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the oxadiazole to the benzimidazole core: This step often involves the use of a suitable linker, such as a halomethyl derivative, to connect the two moieties.
Introduction of the isopropylthio group: This can be done through nucleophilic substitution reactions, where an isopropylthiol reacts with a halogenated benzimidazole derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-(propan-2-ylsulfanyl)-1H-benzimidazole can undergo various chemical reactions, including:
Reduction: The oxadiazole ring can be reduced to form corresponding amines or other derivatives.
Substitution: The benzimidazole core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-(propan-2-ylsulfanyl)-1H-benzimidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-(propan-2-ylsulfanyl)-1H-benzimidazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Benzimidazole derivatives: Compounds with a benzimidazole core are known for their diverse pharmacological properties.
Uniqueness
1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-(propan-2-ylsulfanyl)-1H-benzimidazole is unique due to the combination of the oxadiazole and benzimidazole moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H18N4OS |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-phenyl-5-[(2-propan-2-ylsulfanylbenzimidazol-1-yl)methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H18N4OS/c1-13(2)25-19-20-15-10-6-7-11-16(15)23(19)12-17-21-22-18(24-17)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3 |
InChI Key |
ICBOQKLZNFIXHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=NC2=CC=CC=C2N1CC3=NN=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B12217431.png)
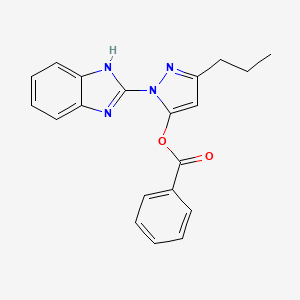

![5-[5-(1H-1,3-benzodiazol-2-yl)-3-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B12217442.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methylbutanamide](/img/structure/B12217444.png)
![[1-(2-Methyl-allylthiocarbamoyl)-3-oxo-piperazin-2-yl]-acetic acid methyl ester](/img/structure/B12217454.png)
![7-[(2-Chlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12217462.png)
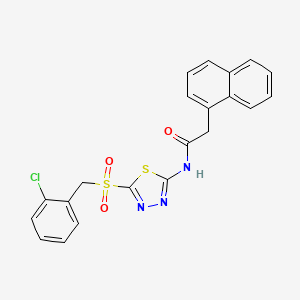
![5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide](/img/structure/B12217475.png)
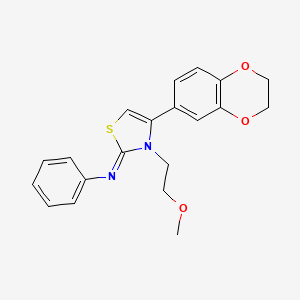
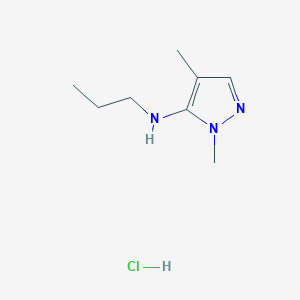
![4-[5-(3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12217491.png)
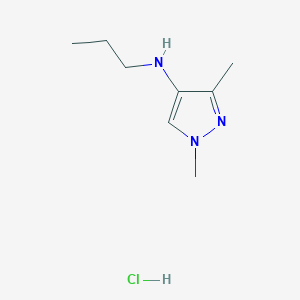
![7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B12217505.png)
